
1-(1-Adamantyl)propan-1-ol
Overview
Description
1-(1-Adamantyl)propan-1-ol is an organic compound featuring an adamantane core, a unique and highly stable polycyclic hydrocarbon structure. The adamantane moiety is known for its rigidity and bulkiness, which imparts distinct physical and chemical properties to the compound. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-1-ol can be synthesized through several methods. One common approach involves the alkylation of adamantan-1-ol with propanal in the presence of a strong acid catalyst, such as trifluoroacetic acid . The reaction typically proceeds under mild conditions, yielding the desired product in good yields.
Industrial Production Methods: Industrial production of this compound often involves the use of adamantane derivatives and appropriate alkylating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products:
Oxidation: 1-(1-Adamantyl)propan-1-one or 1-(1-Adamantyl)propanoic acid.
Reduction: 1-(1-Adamantyl)propane.
Substitution: 1-(1-Adamantyl)propyl halides or ethers.
Scientific Research Applications
1-(1-Adamantyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral and antimicrobial properties.
Industry: Utilized in the production of high-performance materials, including polymers and lubricants.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)propan-1-ol is largely dependent on its structural features. The adamantane core provides a rigid and bulky framework that can interact with various molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(1-Adamantyl)propan-1-ol can be compared with other adamantane derivatives, such as:
Adamantan-1-ol: Similar structure but lacks the propyl group, leading to different reactivity and applications.
1-Adamantylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group, resulting in different chemical properties and uses.
1-(1-Adamantyl)ethanol: Similar structure but with an ethyl group instead of a propyl group, affecting its physical and chemical properties.
Biological Activity
1-(1-Adamantyl)propan-1-ol is an organic compound characterized by its adamantane core, a polycyclic hydrocarbon known for its rigidity and stability. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiviral and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.
This compound has a molecular formula of C_{12}H_{20}O and a CAS number of 18341-84-9. Its structure includes a hydroxyl group (-OH) attached to a propyl chain linked to an adamantane moiety. This configuration influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The rigid adamantane structure allows for effective binding to enzymes and receptors, potentially modulating their activity. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : It may interact with receptors in the central nervous system, influencing neurotransmitter activity and providing neuroprotective effects.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity. Studies have shown that adamantane derivatives can inhibit viral replication by interfering with viral ion channels or enzymes critical for viral life cycles. For example, compounds structurally related to this compound have been investigated for their effectiveness against influenza viruses by blocking the M2 ion channel protein necessary for viral uncoating .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Its efficacy against various bacterial strains suggests that it may disrupt bacterial cell membranes or inhibit essential metabolic processes. The adamantane structure enhances lipophilicity, which could improve membrane penetration and bioavailability .
Research Findings
Several studies have documented the biological activities of this compound:
Case Studies
In a study focusing on the synthesis and evaluation of adamantane derivatives, researchers found that modifications to the hydroxyl group significantly influenced biological activity. The introduction of different alkyl groups altered the compound's interaction with target proteins, leading to enhanced antiviral properties compared to simpler structures like adamantan-1-ol .
Another investigation highlighted the effectiveness of this compound in reducing inflammation in animal models, indicating potential applications in treating neurodegenerative diseases .
Comparative Analysis
When comparing this compound with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Adamantan-1-ol | C_{10}H_{18}O | Limited antiviral activity; lacks propyl chain |
1-(1-Adamanthyl)ethanol | C_{12}H_{22}O | Similar properties but less potent due to shorter chain |
1-(2-Hydroxyethyl)-adamantane | C_{12}H_{20}O_2 | Enhanced solubility; explored for anti-inflammatory effects |
Properties
IUPAC Name |
1-(1-adamantyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,14H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIZSTYCKHOFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342798 | |
Record name | 1-(1-adamantyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18341-84-9 | |
Record name | 1-(1-adamantyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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